Ethyl ((4-aminophenyl)sulfonyl)glycinate
Description
Ethyl ((4-aminophenyl)sulfonyl)glycinate (CAS: 99170-71-5) is a sulfonamide derivative featuring a glycinate ethyl ester backbone linked to a 4-aminophenyl group via a sulfonyl bridge. Its molecular formula is C₁₀H₁₄N₂O₅S, with a molecular weight of 274.07 g/mol. The compound’s structure comprises:
- A 4-aminophenyl group (providing a primary amino substituent at the para position).
- A sulfonyl group connecting the phenyl ring to the glycinate moiety.
- An ethyl ester functional group, enhancing solubility and reactivity for further derivatization.
This compound is primarily utilized in pharmaceutical research as an intermediate for synthesizing bioactive molecules. Its amino group enables hydrogen bonding and facilitates functionalization, making it valuable in drug discovery .
Properties
Molecular Formula |
C10H14N2O4S |
|---|---|
Molecular Weight |
258.30 g/mol |
IUPAC Name |
ethyl 2-[(4-aminophenyl)sulfonylamino]acetate |
InChI |
InChI=1S/C10H14N2O4S/c1-2-16-10(13)7-12-17(14,15)9-5-3-8(11)4-6-9/h3-6,12H,2,7,11H2,1H3 |
InChI Key |
SMCOULHRCJOGCI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNS(=O)(=O)C1=CC=C(C=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-aminobenzenesulfonamido)acetate typically involves the reaction of ethyl chloroacetate with 4-aminobenzenesulfonamide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amino group of 4-aminobenzenesulfonamide attacks the carbonyl carbon of ethyl chloroacetate, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of ethyl 2-(4-aminobenzenesulfonamido)acetate can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-aminobenzenesulfonamido)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form sulfinamides or sulfenamides.
Substitution: The ethyl ester group can undergo hydrolysis to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Hydrolysis can be carried out using acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Sulfinamides or sulfenamides.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
Ethyl 2-(4-aminobenzenesulfonamido)acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for sulfonamide-based drugs.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-(4-aminobenzenesulfonamido)acetate involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in microorganisms, leading to their growth inhibition.
Comparison with Similar Compounds
Ethyl ((4-fluorophenyl)sulfonyl)glycinate
Ethyl N-((1-methyl-1H-indol-5-yl)sulfonyl)-N-(3,4,5-trimethoxyphenyl)glycinate
- Molecular Features : Incorporates a 1-methylindole and 3,4,5-trimethoxyphenyl group.
- Properties :
- Melting Point: 124.5–125.8°C.
- IR Peaks: 1750 cm⁻¹ (ester C=O), 1503 cm⁻¹ (aromatic C=C), and 641 cm⁻¹ (S=O stretch).
- Synthesis: Prepared via Method D2, involving condensation of sulfonyl chlorides with aminophenyl benzothiazoles .
- Applications : Studied for anticancer activity due to its heterocyclic and methoxy substituents .
Ethyl N-((4-methoxyphenyl)sulfonyl)-N-(4-nitronaphthalen-1-yl)glycinate
- Structure : Features a 4-methoxyphenyl and 4-nitronaphthalene group.
- Synthesis : Reacts 4-methoxybenzenesulfonamide with ethyl bromoacetate under basic conditions (K₂CO₃/NMP) .
- Reactivity : The nitro group enhances electrophilicity, enabling participation in redox-active pathways. Used in studies on Nrf2 activators for oxidative stress modulation .
Perfluorinated Derivatives (e.g., Potassium N-ethyl-N-[(heptadecafluorooctyl)sulfonyl]glycinate)
- Molecular Formula: C₁₄H₈F₁₇NO₄S (example).
- Properties: High environmental persistence due to perfluorinated chains. Historically used in pesticides and cleaning agents but now restricted under the Stockholm Convention .
Structural and Functional Analysis
Impact of Substituents on Properties
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl ((4-aminophenyl)sulfonyl)glycinate, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via sulfonylation of glycine ethyl ester derivatives using 4-aminobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key steps include:
- Reaction Optimization : Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis of the sulfonyl chloride intermediate.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
- Purity Validation : Analytical techniques such as HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (characteristic peaks: sulfonyl group at δ ~7.6 ppm for aromatic protons, ethyl ester at δ ~1.3 ppm and ~4.2 ppm) .
Q. How do the structural features of this compound influence its reactivity and biological interactions?
- Methodological Answer :
- Sulfonyl Group : Enhances electrophilicity, enabling nucleophilic substitutions (e.g., with thiols or amines) .
- Aminophenyl Moiety : Participates in hydrogen bonding and π-π stacking with biological targets (e.g., enzyme active sites) .
- Ethyl Ester : Improves lipid solubility for cellular uptake; hydrolyzes in vivo to release the glycine derivative.
- Analytical Confirmation : IR spectroscopy (S=O stretching at ~1350–1150 cm⁻¹) and mass spectrometry (ESI-MS for molecular ion confirmation) .
Q. What are the primary biological targets of this compound, and how are these activities assessed?
- Methodological Answer : Preliminary studies on structurally related sulfonyl glycinates suggest:
- Enzyme Inhibition : Targets include cyclooxygenase (COX) and metalloproteinases. Assays:
- COX Inhibition : Spectrophotometric measurement of prostaglandin production .
- Docking Studies : Molecular modeling (AutoDock Vina) to predict binding affinity to COX-2 .
- Anti-inflammatory Activity : In vitro LPS-induced cytokine (IL-6, TNF-α) suppression in macrophages .
Advanced Research Questions
Q. How can reaction conditions be optimized to address yield inconsistencies in the synthesis of this compound?
- Methodological Answer : Contradictions in yields may arise from:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve sulfonylation efficiency but may increase side reactions.
- Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to minimize decomposition.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate the reaction.
- Data Analysis : Use design of experiments (DoE) to identify critical factors and response surface methodology (RSM) for optimization .
Q. What advanced spectroscopic techniques resolve contradictions in the compound’s hydrogen-bonding interactions and photophysical properties?
- Methodological Answer :
- X-ray Diffraction (XRD) : Determines crystal packing and hydrogen-bonding networks (e.g., O-H∙∙∙N interactions) .
- UV-vis Spectroscopy : Identifies enol/keto tautomers (e.g., λmax shifts in EtOH vs. solid state) .
- Computational Analysis : ETS-NOCV and EDDB methods quantify resonance-assisted hydrogen bonding (RAHB) effects on electronic structure .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound analogs?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., methoxy, nitro groups) on the phenyl ring to alter electronic effects .
- Biological Testing : Compare IC₅₀ values against COX-2 and MMP-9 using dose-response assays.
- Data Interpretation : Multivariate regression analysis to correlate substituent Hammett constants (σ) with activity .
- Case Study : Electron-withdrawing groups (e.g., NO₂) enhance RAHB and stabilize keto tautomers, affecting bioactivity .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing discrepancies in biological activity data across studies?
- Methodological Answer :
- Outlier Detection : Grubbs’ test to identify anomalous data points in dose-response curves.
- Multivariate Analysis : Principal component analysis (PCA) to disentangle confounding variables (e.g., cell line variability).
- Meta-Analysis : Combine datasets from independent studies using random-effects models to assess overall effect size .
Q. How can computational modeling guide the design of this compound derivatives with improved target selectivity?
- Methodological Answer :
- Pharmacophore Modeling : Define essential features (e.g., sulfonyl acceptor, aromatic centroid) using Schrödinger Phase.
- MD Simulations : Assess binding stability (RMSD, hydrogen bond occupancy) over 100-ns trajectories in GROMACS.
- Free Energy Calculations : MM-PBSA/GBSA to rank derivatives by binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
